7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .
Scientific Research Applications
7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-c]pyrimidine scaffold and exhibits similar inhibitory effects on CDKs
Uniqueness
7-benzyl-2-(4-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C32H22ClN5 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
10-benzyl-4-(4-chlorophenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H22ClN5/c33-26-18-16-25(17-19-26)30-35-32-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)37(20-22-10-4-1-5-11-22)31(28)34-21-38(32)36-30/h1-19,21H,20H2 |
InChI Key |
BRXKLVPRVBJWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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